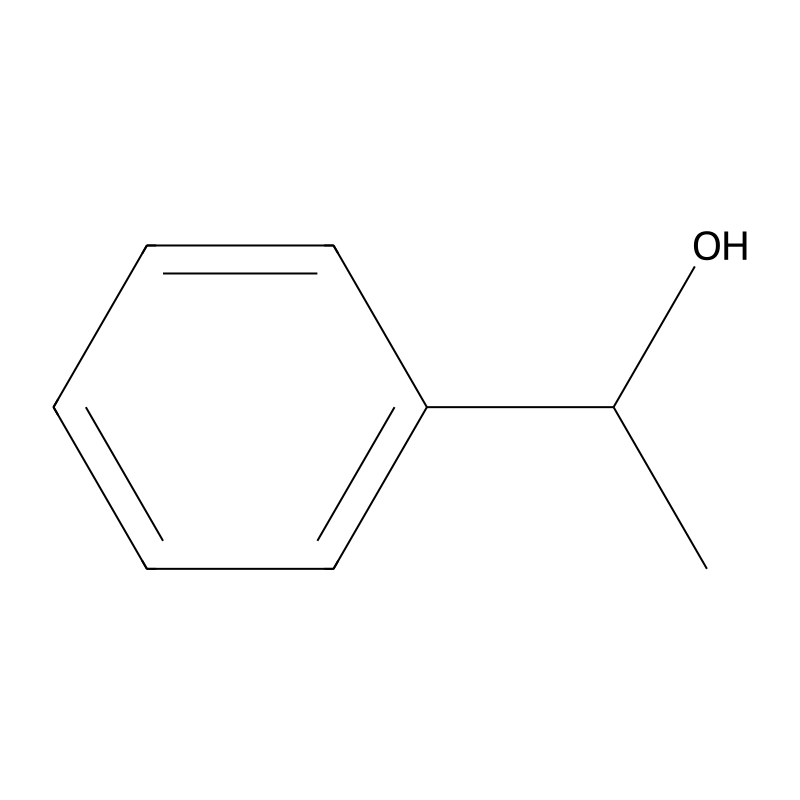

1-Phenylethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.04 M

1.95 mg/mL at 25 °C

Sol in glycerol, mineral oil, alcohol

SOL IN MOST ORGANIC SOLVENTS

A high solvency for alcohol-soluble cellulose nitrate, cellulose acetate, and cellulose acetobutyrate; for many natural and synthetic resins; and for fats and oils. In contrast to benzyl alcohol, it is miscible with white spirit.

In water, 1,950 mg/l @ 25 °C

insoluble in water; soluble in organic solvents, oils

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Aroma and Fragrance Industry

Specific Scientific Field:Flavor Chemistry: and

1-Phenylethanol (1PE): is commonly used as a fragrance in the and . Its pleasant, rose-like scent makes it a valuable ingredient in perfumes, lotions, and scented products.

- The optimized conditions yield essential information for future industrial 1PE production using plant-derived enzymes .

Deracemization

Specific Scientific Field:- A one-pot process involving both oxidation and reduction steps is applied to achieve deracemization .

Natural Product Research

Specific Scientific Field:1-Phenylethanol, with the chemical formula C₈H₁₀O, is an aromatic alcohol characterized by a phenyl group attached to a secondary alcohol. It appears as a colorless liquid with a mild floral scent reminiscent of gardenia or hyacinth. This compound is notable for its chiral nature, existing as two enantiomers: (R)-1-phenylethanol and (S)-1-phenylethanol. Both enantiomers have distinct properties and applications, making 1-phenylethanol valuable in various industrial contexts, particularly in the production of fragrances and pharmaceuticals .

1-Phenylethanol can be harmful if swallowed or comes into contact with skin or eyes []. It is classified as a skin irritant and can cause serious eye damage []. Safety precautions should be taken when handling this compound, including wearing appropriate gloves, eye protection, and working in a well-ventilated area [].

Data:

- Oxidation: It can be oxidized to form acetophenone when treated with oxidizing agents. This reaction is significant in synthetic organic chemistry as it allows for the conversion of alcohol to ketone .

- Dehydration: Under dehydrating conditions, 1-phenylethanol can be converted to styrene, which is crucial in the production of plastics and resins. This process typically involves heating the alcohol to remove water .

- Enzymatic Reactions: The compound can undergo enzymatic transformations, such as kinetic resolution using lipases, which selectively convert one enantiomer into a product while leaving the other intact .

1-Phenylethanol exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that it possesses antimicrobial effects against various pathogens, making it a candidate for use in food preservation and pharmaceuticals .

- Flavoring Agent: It is naturally found in several food products and contributes to flavor profiles, enhancing the sensory experience of foods and beverages .

- Metabolite Role: In biological systems, 1-phenylethanol acts as a metabolite in various organisms, including plants and animals, indicating its importance in metabolic pathways .

The synthesis of 1-phenylethanol can be achieved through various methods:

- Reduction of Acetophenone: A common method involves reducing acetophenone using sodium borohydride or lithium aluminum hydride, yielding racemic 1-phenylethanol .

- Grignard Reaction: Reacting benzaldehyde with methylmagnesium chloride produces racemic 1-phenylethanol. This method highlights the utility of organometallic chemistry in synthesizing alcohols .

- Asymmetric Hydrogenation: Utilizing Noyori catalysts allows for the asymmetric hydrogenation of acetophenone, producing enantiomerically pure (R)-1-phenylethanol with high enantiomeric excess .

1-Phenylethanol has diverse applications across various industries:

- Fragrance Industry: Its pleasant scent makes it a popular ingredient in perfumes and scented products.

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its chiral nature .

- Styrene Production: As mentioned earlier, it is used as a precursor for styrene production through dehydration processes, contributing significantly to the plastics industry .

Research on interaction studies involving 1-phenylethanol has focused on its metabolic pathways and interactions with other compounds:

- Metabolic Pathways: Studies have shown that 1-phenylethanol interacts with enzymes involved in metabolism, affecting the bioavailability of other substances when consumed together .

- Synergistic Effects: Investigations into its antimicrobial properties suggest potential synergistic effects when combined with certain preservatives or other antimicrobial agents .

Several compounds share structural similarities with 1-phenylethanol. Here are some notable examples:

| Compound | Structure | Unique Features |

|---|---|---|

| 2-Phenylethanol | C₈H₁₀O | Achiral isomer; different sensory properties |

| Benzyl alcohol | C₇H₈O | Primary alcohol; used as a solvent |

| Phenethyl alcohol | C₈H₁₀O | Similar structure but different reactivity |

| Ethylbenzene | C₈H₁₀ | Precursor to styrene; lacks hydroxyl group |

Uniqueness of 1-Phenylethanol:

1-Phenylethanol stands out due to its chiral nature and dual functionality as both a fragrance component and an important intermediate in organic synthesis. Its ability to exist as two distinct enantiomers allows for tailored applications in pharmaceuticals and flavoring agents that are not possible with its non-chiral counterparts.

The asymmetric synthesis of 1-phenylethanol has evolved significantly since the early 20th century. Initial methods relied on kinetic resolution using lipases or chemical reagents, yielding moderate enantioselectivity (60–80% ee) . A breakthrough emerged in the 1980s with Noyori’s development of the BINAP-Ru(II) catalyst system, enabling asymmetric hydrogenation of acetophenone to (R)-1-phenylethanol with 80–99% ee under mild conditions (50 atm H₂, room temperature) . This metal-ligand bifunctional mechanism, involving a six-membered transition state with simultaneous hydride and proton transfer, revolutionized chiral alcohol production .

By the 2000s, enzymatic approaches gained traction. Novozyme 435 lipase-catalyzed kinetic resolution achieved 100% ee for (R)-1-phenylethanol using vinyl acetate as an acyl donor, though requiring prolonged reaction times (24–48 hrs) . Recent biocatalytic advancements, such as the Lactobacillus kefir ADH variant (Lk-ADH-E145F-F147L-Y190C), enable anti-Prelog reductions of acetophenone to (R)-1-phenylethanol with 99% ee and 91% conversion at 100 mM substrate concentration .

Significance as a Chiral Building Block

1-Phenylethanol’s utility stems from its stability, modular structure, and compatibility with diverse functionalization reactions:

Pharmaceutical Applications

- Levofloxacin: The (S)-enantiomer is a precursor for this fluoroquinolone antibiotic .

- Nebivolol: Asymmetric hydrogenation of 2-chloroacetophenone yields a key intermediate for this β-blocker .

- Cholesterol Inhibitors: (R)-1-Phenylethanol derivatives act as intestinal cholesterol absorption inhibitors .

Industrial Processes

- Styrene Production: Dehydration of 1-phenylethanol via the PO/SM (Propylene Oxide/Styrene Monomer) process accounts for 15% of global styrene output .

- Fragrances: The (R)-enantiomer imparts floral notes in perfumes, while the (S)-form is used in food flavoring .

Table 1: Natural Occurrence of 1-Phenylethanol

| Source | Concentration (ppm) | Reference |

|---|---|---|

| Tea (Camellia sinensis) | 12–18 | |

| Cocoa Beans | 2–5 | |

| Common Mushrooms | 0.5–1.2 |

Current Research Trends and Academic Focus

Biocatalytic Reductions

Engineered ADHs and whole-cell systems dominate recent studies:

- Ispir Bean ADH: Phaseolus vulgaris acetone powder catalyzes acetophenone reduction to (S)-1-phenylethanol with >99% ee and 40% conversion under optimized conditions (6 mM substrate, 25.15 mM glucose, 175 mg/mL biocatalyst) .

- Lk-ADH Variants: Directed evolution improved substrate tolerance, enabling reductions of bulky ketones (e.g., 1-(biphenyl-4-yl)ethanone) with 92% conversion in biphasic systems .

Chiral Sorption Materials

Homochiral 1D coordination polymers (e.g., AlaPmDI²⁻/bix) selectively adsorb (R)-1-phenylethanol via hydrogen bonding and π-π interactions, achieving 98% ee in pseudo-LC micro-columns .

Sustainable Catalysis

Iron-based Noyori analogs, such as (Sₐ,Rₚ,RR)-7b′, catalyze asymmetric transfer hydrogenation of acetophenone with 72% ee, offering a cost-effective alternative to ruthenium systems .

Table 2: Comparative Efficiency of Synthesis Methods

| Method | Catalyst | ee (%) | TON | Reference |

|---|---|---|---|---|

| Noyori Hydrogenation | RuCl₂[(S)-XylBINAP][(S,S)-dpen] | 99 | 2,400,000 | |

| Biocatalytic Reduction | Lk-ADH-E145F-F147L-Y190C | 99 | 144,800 | |

| Iron ATH | (Sₐ,Rₚ,RR)-7b′ | 72 | 14,480 |

Reduction of Acetophenone Strategies

The reduction of acetophenone remains a cornerstone for 1-phenylethanol synthesis. Sodium borohydride in isopropyl alcohol demonstrates a Hammett reaction constant (ρ) of +3.0, indicative of a mechanism where electron-withdrawing substituents accelerate the reaction by stabilizing the transition state [5]. This aligns with the nucleophilic borohydride attack on the carbonyl carbon, followed by protonation. While effective for racemic mixtures, this method lacks stereocontrol, necessitating supplementary chiral resolution steps for enantiopure products.

Grignard and Organometallic Synthetic Routes

Phenylmagnesium bromide (C₆H₅MgBr) reacts with acetaldehyde (CH₃CHO) to yield 1-phenylethanol via a two-step mechanism: nucleophilic addition to the carbonyl group forms an alkoxide intermediate, which undergoes acid quenching to produce the alcohol [2]. This route offers predictable regioselectivity but requires stringent anhydrous conditions and generates stoichiometric amounts of magnesium byproducts, complicating large-scale applications.

Catalytic Hydrogenation Approaches

Transition Metal Catalyzed Systems

Ruthenium-based catalysts, such as trans-[RuCl₂{(S)-binap}{(S,S)-dpen}], enable asymmetric hydrogenation of acetophenone with high enantiomeric excess. Mechanistic studies reveal that potassium tert-butoxide facilitates reversible amidato complex formation, lowering the activation barrier for hydride transfer by 1–2 kcal/mol and H–H bond cleavage by ~10 kcal/mol [4]. These interactions create a chiral pocket stabilized by hydrogen bonding and π-stacking, critical for stereochemical outcomes.

Noyori-Type Catalytic Systems

Noyori’s chiral Ru complexes achieve enantioselectivity through a bifunctional mechanism, where the metal center and amine ligand cooperatively activate both H₂ and the ketone. The accelerative effect of KO-t-C₄H₉ arises from its role in deprotonating the amine ligand, enhancing the catalyst’s hydridic character [4]. This system’s TOF reaches 32 h⁻¹ under optimized conditions (20-bar H₂, 230°C), rivaling noble metal catalysts.

Catalytic Transfer Hydrogenation

Isopropanol as Hydrogen Source Systems

Isopropanol serves as a green hydrogen donor in Cu–Zn–Al catalyzed reactions. At 180°C for 2 hours with an isopropanol/acetophenone molar ratio of 15, conversions of 89.4% and 1-phenylethanol selectivity of 93.2% are achieved [1]. Zinc incorporation modulates Cu’s oxidation state (Cu⁺/Cu⁰ = 0.81 at Cu/Zn = 2/3), preventing particle aggregation and enhancing active site dispersion.

Reaction Optimization Parameters

Key variables include:

- Temperature: <160°C results in incomplete conversion; >200°C promotes over-hydrogenation to ethylbenzene.

- Catalyst Loading: 5 wt% Cu–Zn–Al (2/3 molar ratio) balances activity and stability over five cycles.

- Solvent Polarity: Polar aprotic solvents (e.g., 2-PrOH) improve H-shift efficiency by stabilizing the transition state [1] [3].

Biocatalytic and Enzymatic Synthesis

Lipase-Catalyzed Processes and Novozyme 435

Novozyme 435 (Candida antarctica lipase B) resolves racemic 1-phenylethanol via transesterification with vinyl acetate. Response surface methodology optimizes conditions to 240 mM substrate, 11 mg/mL biocatalyst, and 42°C, achieving 100% enantiomeric excess in 75 minutes [6]. The catalyst retains 85% activity after seven cycles, underscoring industrial viability.

Whole-Cell Biocatalytic Systems

Engineered Saccharomyces cerevisiae expressing ω-transaminase and ketone reductase converts amines to chiral alcohols in one pot. This system exploits cellular metabolism for cofactor regeneration, achieving 98% yield with 99% enantiomeric excess at 30°C [7]. Baker’s yeast’s endogenous reductases further enable asymmetric reductions without exogenous NADPH supplementation.

Flow Chemistry Applications

While flow-based synthesis of 1-phenylethanol is underexplored in the literature, continuous hydrogenation reactors using immobilized Cu–Zn–Al catalysts show promise for scale-up. Microfluidic systems could enhance heat/mass transfer in exothermic reductions, minimizing hotspots and byproduct formation.

Enzymatic Kinetic Resolution Methods

Enzymatic kinetic resolution represents the most established approach for obtaining enantiomerically pure 1-phenylethanol from racemic starting materials. Multiple lipase systems have demonstrated exceptional performance in this transformation.

Acylase I from Aspergillus melleus has been extensively studied for the stereoselective acetylation of racemic 1-phenylethanol using vinyl acetate as the acyl donor in hexane [1]. This system operates efficiently at room temperature, making it particularly attractive for undergraduate laboratory applications. The reaction proceeds through a greener route compared to traditional Mosher diastereomer formation, being approximately 80% less expensive [1].

Novozyme 435 (Candida antarctica lipase B) demonstrates superior performance in optimized conditions. Research has shown that under optimal parameters - substrate concentration of 240 millimolar, biocatalyst loading of 11 milligrams per milliliter, temperature of 42°C, and reaction time of 75 minutes - complete enantiomeric excess (100%) can be achieved [2]. This represents a significant improvement over literature values, with substantially reduced reaction times that are crucial for industrial applications.

Mucor miehei lipase exhibits extraordinary enantioselectivity with E-values exceeding 200, corresponding to enantiomeric excess values above 99% for both unreacted phenylethanol and the formed phenylethyl propionate at 50% conversion [3]. The enzyme shows exclusive selectivity for the R-enantiomer, with no conversion of the S-enantiomer observed even after extended reaction periods.

The Aspergillus oryzae lipase system provides excellent enantioselectivity with E-values greater than 200 and demonstrates remarkable substrate tolerance, maintaining high selectivity even at substrate concentrations up to 1.8 molar [4]. This exceptional substrate tolerance is particularly valuable for industrial-scale applications where high substrate concentrations are economically advantageous.

Response Surface Methodology Optimization

Response Surface Methodology has emerged as a powerful tool for optimizing enzymatic kinetic resolution processes. The systematic approach allows for the simultaneous optimization of multiple reaction parameters while accounting for interactive effects between variables.

In the optimization of Novozyme 435-catalyzed kinetic resolution, Central Composite Design was employed to evaluate the effects of substrate concentration, temperature, reaction time, and biocatalyst loading [2]. The methodology revealed that the substrate concentration and biocatalyst loading had the most significant impact on enantiomeric excess. The optimized conditions yielded 100% enantiomeric excess with 240 millimolar substrate concentration, 11 milligrams per milliliter biocatalyst loading, at 42°C for 75 minutes.

Statistical analysis demonstrated that the reaction time could be significantly reduced compared to previous studies while maintaining excellent enantioselectivity. The Response Surface Methodology approach proved superior to traditional one-factor-at-a-time optimization, providing insights into interactive effects that would otherwise be overlooked.

The validation experiments confirmed the accuracy of the predicted model, with experimental results matching theoretical predictions within acceptable margins. This demonstrates the reliability of Response Surface Methodology for scale-up applications in industrial settings.

Dynamic Kinetic Resolution

Continuous Flow Dynamic Kinetic Resolution Systems

Dynamic Kinetic Resolution represents a significant advancement over traditional kinetic resolution by combining enzymatic resolution with in situ racemization, theoretically enabling 100% conversion to the desired enantiomer.

Continuous flow systems have been developed using single packed-bed reactors containing both Candida antarctica lipase B and vanadyl sulfate as the racemization catalyst [5]. This approach circumvents compatibility issues between the enzymatic and chemical catalysts while providing improved mass and heat transfer characteristics inherent to continuous flow processes.

The CALB-VOSO4 system in continuous flow demonstrates excellent performance, producing enantiopure R-esters with high conversions and productivity. The compartmentalization effect of the packed-bed reactor allows for optimal conditions for both catalytic processes while preventing catalyst deactivation through mutual interference.

Process advantages include extended catalyst lifetime due to the absence of mechanical stirring, easier work-up procedures, improved safety profiles, and enhanced reproducibility through precise control of temperature, pressure, and residence time [5]. The continuous nature of the process also facilitates automation and scale-up for industrial applications.

Combined Chemical-Enzymatic Approaches

The integration of chemical racemization catalysts with enzymatic resolution systems has yielded highly effective Dynamic Kinetic Resolution processes.

Ruthenium-based racemization catalysts have shown exceptional performance when combined with lipases. The pentaphenylcyclopentadienyl ruthenium complex [(η5-C5Ph5)RuCl(CO)2] demonstrates very high reactivity in the in situ redox racemization of 1-phenylethanol in the presence of immobilized enzymes [6]. This catalyst can be used at remarkably low loadings (0.05 mol%) while maintaining high efficiency.

Zeolite-based racemization systems offer an alternative approach using hydrophobic zeolite beta containing low concentrations of zirconium or aluminum [7]. These heterogeneous catalysts minimize styrene formation as a side product while maintaining effective racemization activity. The combination with Candida antarctica lipase achieves high yield and selectivity, with enantiomeric excess values of 92-98% when using high-molecular-weight acyl donors.

Niobium-based racemization agents represent a novel approach, with niobium phosphate hydrate effectively reducing enantiomeric excess from 95% to 0% within 24 hours at 60°C in toluene [8]. The chemoenzymatic Dynamic Kinetic Resolution process using this system produces R-1-phenylethyl acetate with 92% conversion and 85% enantiomeric excess.

Asymmetric Hydrogenation Approaches

Ruthenium-Based Catalytic Systems

Ruthenium-based asymmetric hydrogenation represents one of the most sophisticated approaches for the stereoselective synthesis of 1-phenylethanol from acetophenone.

XylBINAP-DAIPEN System: The combination of (S)-2,2'-bis(di-3,5-xylyl-phosphino)-1,1'-binaphthyl with (S)-1,1-di(4-anisyl)-2-isopropyl-1,2-ethylenediamine creates a highly active catalyst system [9]. Under optimized conditions (substrate-to-catalyst ratio of 100,000, 8 atmospheres hydrogen pressure, 48 hours), this system achieves quantitative conversion of acetophenone to R-1-phenylethanol with 99% enantiomeric excess.

The sterically demanding 3,5-xylyl moieties on the phosphorus atoms of XylBINAP provide enhanced enantioselectivity compared to the original TolBINAP system. This improvement demonstrates the critical role of steric factors in determining stereochemical outcomes in asymmetric hydrogenation.

TolBINAP-DPEN System: The original system using (S)-TolBINAP with (S,S)-1,2-diphenylethylenediamine produces R-1-phenylethanol with 82% enantiomeric excess [9]. The mechanistic understanding reveals that the RuH2 complex adopts a C2-symmetric structure, with the substrate approaching the quadrupole reaction site preferentially from the si-face due to steric considerations.

Stereochemical Configuration at Metal Centers

The stereochemical configuration at the metal center plays a crucial role in determining the absolute configuration of the product alcohol.

Coordination geometry studies reveal that the ruthenium center adopts a distorted octahedral geometry with the BINAP ligand occupying equatorial positions and the diamine ligand forming a five-membered chelate ring [9]. The axial and equatorial amino protons exhibit different reactivity, with the axial proton being more reactive due to favorable quadrupole-dipole interactions.

Transition state analysis demonstrates that the si-face approach of acetophenone is favored over the re-face approach by approximately 1.7 kcal/mol in energy difference. This preference arises from the minimization of steric repulsion between the aromatic groups of the substrate and the phosphine ligands.

Ligand modifications can dramatically alter stereoselectivity. Replacement of amino groups with N-methyl substituents reverses the sense of enantioselection, with the (S)-TolBINAP/(R,R)-DMDPEN system producing S-1-phenylethanol with 79% enantiomeric excess, demonstrating the delicate balance of steric and electronic factors.

Other Transition Metal-Based Systems

Beyond ruthenium, other transition metals have shown promise in asymmetric hydrogenation applications.

Palladium-based systems using hexagonally packed nanoarray catalysts with S-proline as chiral modifier achieve 28.8% enantiomeric excess in the production of R-1-phenylethanol [10]. While the enantioselectivity is lower than ruthenium systems, the high chemoselectivity (100%) and unique nanostructure properties make this system interesting for fundamental studies.

Cobalt-catalyzed systems are emerging as promising alternatives to precious metal catalysts, though specific data for 1-phenylethanol synthesis remains limited in the current literature [11]. The development of cobalt-based asymmetric hydrogenation represents an important area for future research due to the abundance and lower cost of cobalt compared to ruthenium.

Biocatalytic Asymmetric Synthesis

Stereoselectivity in Enzyme-Mediated Reactions

Biocatalytic approaches offer exceptional stereoselectivity and operate under mild conditions, making them attractive for industrial applications.

Bacillus thuringiensis whole cells demonstrate remarkable stereoselectivity in the reduction of acetophenone to R-1-phenylethanol, achieving 99% enantiomeric excess and greater than 99% conversion efficiency [12]. The optimal conditions include pH 7.5, 24-hour reaction time, and 10% isopropanol as cosolvent to enhance substrate solubility and cofactor regeneration.

Galactomyces candidus GZ1 exhibits unique switchable stereoselectivity depending on reaction conditions [13]. Under aerobic conditions, the system produces R-1-phenylethanol with greater than 99.9% enantiomeric excess, while anaerobic conditions initially favor S-1-phenylethanol production before switching to R-selectivity through a dynamic stereoinversion mechanism.

Aspergillus oryzae mycelium-bound lipase shows excellent enantioselectivity with E-values exceeding 200 and demonstrates remarkable substrate tolerance up to 1.8 molar concentration [4]. The system maintains high activity and selectivity across a broad range of reaction conditions, making it suitable for industrial applications.

Anti-Prelog vs. Prelog Stereoselectivity

The distinction between Prelog and anti-Prelog stereoselectivity is crucial for understanding and predicting enzymatic behavior.

Prelog stereoselectivity follows the conventional rule where the larger substituent of the prochiral ketone is accommodated in the large binding pocket of the enzyme active site. Many alcohol dehydrogenases, including those from Rhodococcus ruber, follow this pattern and produce S-1-phenylethanol from acetophenone reduction [14].

Anti-Prelog stereoselectivity represents the minority case where the smaller substituent occupies the large binding pocket, resulting in R-configured products. The Lactobacillus kefir alcohol dehydrogenase exemplifies this behavior, producing R-1-phenylethanol with excellent enantioselectivity (greater than 99% enantiomeric excess) [14].

Bacillus cereus TQ-2 represents a newly discovered anti-Prelog enzyme that converts acetophenone to R-1-phenylethanol with 99% enantiomeric excess [15]. This whole-cell biocatalyst demonstrates broad substrate tolerance and operates effectively across a wide pH range (5.0-9.0), making it highly practical for industrial applications.

Engineered variants of naturally occurring enzymes can exhibit reversed stereoselectivity. The Lactobacillus kefir ADH variant (E145F-F147L-Y190C), named Lk-ADH Prince, maintains anti-Prelog specificity while showing enhanced substrate scope, reducing 34 different carbonyl compounds with excellent R-stereoselectivity [16].

Computational Studies on Stereoselectivity

Computational approaches provide valuable insights into the molecular basis of stereoselectivity and guide rational catalyst design.

Density Functional Theory calculations have been employed to understand the stereoselectivity of chiral iron porphyrin-catalyzed asymmetric hydroxylation of ethylbenzene [17]. The studies reveal that hydrogen atom abstraction is the rate- and stereoselectivity-determining step, with the R-1-phenylethanol formation pathway being favored by 1.7 kcal/mol over the S-pathway.

Molecular dynamics simulations coupled with Rosetta-based enzyme design have successfully predicted enzyme variants with inverted enantioselectivity [18]. The computational workflow identified four ketoreductase variants with 6-8 mutations that exhibited complete stereoselectivity reversal, producing R-alcohols with up to 99% enantiomeric excess.

Distortion-interaction analysis demonstrates that stereoselectivity arises from both substrate distortion energy and interaction energy between the substrate and chiral catalyst [19]. The steric repulsion between aromatic groups represents the primary factor determining chiral induction in many systems.

π-π stacking interactions have been identified as crucial factors in determining stereoselectivity. In iron porphyrin systems, attractive π-π stacking between the substrate phenyl group and the porphyrin naphthyl substituent contributes significantly to the observed R-selectivity [17].

The computational studies provide a molecular-level understanding that complements experimental observations and enables the rational design of improved catalytic systems. These insights are particularly valuable for developing next-generation stereoselective catalysts with enhanced performance characteristics.

Physical Description

Liquid

liquid

colourless to pale yellow liquid or white solid with a mild floral odou

Color/Form

XLogP3

Boiling Point

205.0 °C

204 °C

Flash Point

200 °F (93 °C) (CLOSED CUP)

Vapor Density

Density

1.013 @ 25 °C

1.009-1.014

Odor

MILD HYACINTH-GARDENIA ODOR

Weak, bitter, almond-like odo

Melting Point

15.0 °C

20 °C

20.7 °C

20°C

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

13323-81-4

Associated Chemicals

Ethyl benzene, alpha hydroxy (l);1445-91-6

Ethyl benzene, alpha hydroxy (d);1517-69-7

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

In the hydroperoxide process, an organic hydroperoxide is used to epoxidize propylene; an organic alcohol is a coproduct.

General Manufacturing Information

Benzenemethanol, .alpha.-methyl-: ACTIVE

TWO OPTICALLY ACTIVE ISOMERS EXIST. COMMERCIAL PRODUCT IS RACEMIC FORM.

REPORTED USES: NON-ALCOHOLIC BEVERAGES 4.6 PPM; ICE CREAM, ICES, ETC 3.8 PPM; CANDY 6.8 PPM; BAKED GOODS 9.0 PPM; GELATINS & PUDDINGS 4.0 PPM; CHEWING GUM 0.30 PPM.

Analytic Laboratory Methods

Alpha-methylbenzyl alcohol was detected in cheese samples using Freon 11 extraction, silicic acid chromatography followed by CGC/FID.

Alpha-methylbenzyl alcohol was detected in air samples using thermal desorption/gas chromatography/mass spectrometry.

Alpha-methylbenzyl alcohol was detected in river water samples using steam distillation, solubility group separations, GC, and infrared spectrometry.

Dates

A novel diclofenac-hydrogel conjugate system for intraarticular sustained release: Development of 2-pyridylamino-substituted 1-phenylethanol (PAPE) and its derivatives as tunable traceless linkers

Toshio Kawanami, Laura R LaBonte, Jakal Amin, Stefan J Thibodeaux, Cameron C Lee, O Andreea Argintaru, Christopher M AdamsPMID: 32535069 DOI: 10.1016/j.ijpharm.2020.119519

Abstract

A local sustained-release drug delivery system, or depot, for intra-articular injection offers the opportunity to release a therapeutic agent directly to the joint with limited need for reinjection. A successful system would provide more consistent efficacy and minimize systemic side effects. In this paper, we explore the potential use of diclofenac, a non-steroidal anti-inflammatory drug, for use in a polymer-conjugate depot system. During the course of our exploration it was determined that "conventional ester" conjugates of diclofenac were not appropriate as upon incubation in buffer (pH 7.4) or in bovine synovial fluid, a considerable amount of undesired diclofenac-lactam was released. Thus we developed a novel linker system for diclofenac in order to minimize the production of the lactam. This new linker enables a diclofenac conjugate system with tunable release rates and minimizes the production of undesired lactam side-products.Evolution of Glucose Dehydrogenase for Cofactor Regeneration in Bioredox Processes with Denaturing Agents

Wen-Zhuo Qian, Ling Ou, Chun-Xiu Li, Jiang Pan, Jian-He Xu, Qi Chen, Gao-Wei ZhengPMID: 32324965 DOI: 10.1002/cbic.202000196

Abstract

Glucose dehydrogenase (GDH) is a general tool for driving nicotinamide (NAD(P)H) regeneration in synthetic biochemistry. An increasing number of synthetic bioreactions are carried out in media containing high amounts of organic cosolvents or hydrophobic substrates/products, which often denature native enzymes, including those for cofactor regeneration. In this work, we attempted to improve the chemical stability of Bacillus megaterium GDH (BmGDH) in the presence of large amounts of 1-phenylethanol by directed evolution. Among the resulting mutants, BmGDH

(Q252L/E170K/S100P/K166R/V72I/K137R) exhibited a 9.2-fold increase in tolerance against 10 % (v/v) 1-phenylethanol. Moreover, BmGDH

was also more stable than BmGDH

when exposed to hydrophobic and enzyme-inactivating compounds such as acetophenone, ethyl 2-oxo-4-phenylbutyrate, and ethyl (R)-2-hydroxy-4-phenylbutyrate. Coupled with a Candida glabrata carbonyl reductase, BmGDH

was successfully used for the asymmetric reduction of deactivating ethyl 2-oxo-4-phenylbutyrate with total turnover number of 1800 for the nicotinamide cofactor, thus making it attractive for commercial application. Overall, the evolution of chemically robust GDH facilitates its wider use as a general tool for NAD(P)H regeneration in biocatalysis.

Ultrasound and Radiation-Induced Catalytic Oxidation of 1-Phenylethanol to Acetophenone with Iron-Containing Particulate Catalysts

Mohamed M A Soliman, Maximilian N Kopylovich, Elisabete C B A Alegria, Ana P C Ribeiro, Ana M Ferraria, Ana M Botelho do Rego, Luís M M Correia, Marta S Saraiva, Armando J L PombeiroPMID: 32046303 DOI: 10.3390/molecules25030740

Abstract

Iron-containing particulate catalysts of 0.1-1 µm size were prepared by wet and ball-milling procedures from common salts and characterized by FTIR, TGA, UV-Vis, PXRD, FEG-SEM, and XPS analyses. It was found that when the wet method was used, semi-spherical magnetic nanoparticles were formed, whereas the mechanochemical method resulted in the formation of nonmagnetic microscale needles and rectangles. Catalytic activity of the prepared materials in the oxidation of 1-phenylethanol to acetophenone was assessed under conventional heating, microwave (MW) irradiation, ultrasound (US), and oscillating magnetic field of high frequency (induction heating). In general, the catalysts obtained by wet methods exhibit lower activities, whereas the materials prepared by ball milling afford better acetophenone yields (up to 83%). A significant increase in yield (up to 4 times) was observed under the induction heating if compared to conventional heating. The study demonstrated that MW, US irradiations, and induction heating may have great potential as alternative ways to activate the catalytic system for alcohol oxidation. The possibility of the synthesized material to be magnetically recoverable has been also verified.Carbon nanotube-lipase hybrid nanoflowers with enhanced enzyme activity and enantioselectivity

Kai Li, Jianhua Wang, Yaojia He, Miaad Adnan Abdulrazaq, Yunjun YanPMID: 29928917 DOI: 10.1016/j.jbiotec.2018.06.344

Abstract

Various nanoflowers are synthesized as supports for different methods of enzyme immobilization; however, the activities of these immobilized enzymes are limited because of their confinement in the nanoflowers. In order to increase the performance of nanoflowers, in this study, different protein-phosphate hybrid nanostructures were successfully synthesized and further enhanced by carbon nanotubes (CNTs) under the same conditions. Only Cu(PO

)

complex nanostructures exhibited flower-like structures and showed excellent results after enhancement with CNTs in this framework. An esterification reaction between lauric acid and 1-dodecanol was used to test enzyme activity during immobilization, revealing that the Cu

(PO

)

/CNT/protein complex exhibited 68-fold higher activity relative to free lipase and 51-fold higher than that of Cu

(PO

)

/Burkholderia cepacia lipase hybrid nanoflowers in the absence of CNTs. All three hybrid nanostructures showed good performance and exhibited excellent reusability in resolution reactions between 1-phenylethanol and vinyl acetate. Additionally, the substrate enantiomeric excess (ee

) reached 98% in only 10 min, and the corresponding Cu

(PO

)

/CNT/protein complex could be recycled eight times without obvious loss of activity. This approach involving nanoflowers enhanced with CNTs will be highly beneficial for decreasing mass-transfer resistance and providing enhanced enzyme loading along with promising potential for industrial application.

Phylogenetic trends in the evolution of inflorescence odours in Amorphophallus

Geoffrey C Kite, Wilbert L A HetterscheidPMID: 28750276 DOI: 10.1016/j.phytochem.2017.06.006

Abstract

The chemical composition of inflorescence odours of 80 species of Amorphophallus (Araceae) were determined by headspace-thermal desorption GC-MS. When compared to published molecular phylogenies of the genus, the data reveal evidence both of phylogenetic constraint and plasticity of odours. Dimethyl oligosulphides were found as common constituents of Amorphophallus odours and were the most abundant components in almost half of the species studied. Odours composed mainly of dimethyl oligosulphides, and perceived as being 'gaseous', were only found among Asian species, and some of these species clustered in certain clades in molecular phylogenies; e.g. in two clades in Amorphophallus subgenus Metandrium. However, some species with gaseous odours were found to be closely related to species producing odours more reminiscent of rotting meat in which various minor components accompany the dominant dimethyl oligosulphides. These two broad types of odours have co-evolved with other inflorescence characteristics such as colour, with species with rotting meat odours having darker inflorescences. Species producing pleasant odours characterised by benzenoid compounds constitute two broad groups that are not related in published phylogenies. Species having fruity odours containing 1-phenylethanol derivatives mainly occur in a clade in subgenus Metandrium while those with anise odours composed almost solely of the 2-phenylethanol derivative 4-methoxyphenethyl alcohol are restricted to a clade in subgenus Scutandrium. Phylogenetic mapping of odours also indicates that the evolution of some odour types is likely to have been influenced by ecological factors. For example, species producing fishy odours dominated by trimethylamine and occurring in N and NE Borneo are not all closely related. Conversely, two sister species, A. mossambicensis and A. abyssinicus, which are morphologically very similar and have overlapping geographical distribution, produce odours which are very different chemically. The pressure of pollinator resource has therefore been a factor influencing the evolution of odours in Amorphophallus, driving both the divergence of odour types in some taxa and the convergence of odour types in others.Highly Enantioselective Production of Chiral Secondary Alcohols with Candida zeylanoides as a New Whole Cell Biocatalyst

Engin Şahin, Enes DertliPMID: 28746771 DOI: 10.1002/cbdv.201700121

Abstract

The increasing demand for biocatalysts in synthesizing enantiomerically pure chiral alcohols results from the outstanding characteristics of biocatalysts in reaction, economic, and ecological issues. Herein, fifteen yeast strains belonging to three food originated yeast species Candida zeylanoides, Pichia fermentans, and Saccharomyces uvarum were tested for their capability for asymmetric reduction of acetophenone to 1-phenylethanol as biocatalysts. Of these strains, C. zeylanoides P1 showed an effective asymmetric reduction ability. Under optimized conditions, substituted acetophenones were converted to corresponding optically active secondary alcohols in up to 99% enantiomeric excess and at high yields. The preparative scale asymmetric bioreduction of 4-nitroacetophenone (1m) by C. zeylanoides P1 gave (S)-1-(4-nitrophenyl)ethanol (2m) with 89% yield and > 99% enantiomeric excess. Compound 2m has been obtained in an enantiomerically pure and inexpensive form. Additionally, these results indicate that C. zeylanoides P1 is a promising biocatalyst for the synthesis of chiral alcohols in industry.Study of the biochemical formation pathway of aroma compound 1-phenylethanol in tea (Camellia sinensis (L.) O. Kuntze) flowers and other plants

Ying Zhou, Qiyuan Peng, Lanting Zeng, Jinchi Tang, Jianlong Li, Fang Dong, Ziyin YangPMID: 29655745 DOI: 10.1016/j.foodchem.2018.03.095

Abstract

After tea leaves, tea (Camellia sinensis) flowers are becoming a second tea plant resource because they contain not only functional metabolites similar to those found in tea leaves, but also predominant amounts of functional metabolites that only occur in tea leaves in small amounts. 1-Phenylethanol (1PE) is a predominant aroma compound found in tea flowers. A 1PE synthase in tea flowers was isolated, functionally characterized, and shown to have the highest catalytic efficiency for the conversion of acetophenone (AP). To determine why 1PE accumulates more in tea flowers than other plants, we compared their 1PE contents and used a stable isotope labeling method to elucidate the 1PE biosynthetic route. Supplementation with [H

]l-phenylalanine and [

H

]AP suggested that most plants containing the enzyme/gene catalyzed the conversion of AP to 1PE. Furthermore, the availability of AP derived from l-phenylalanine was responsible for the difference in 1PE accumulation between tea flowers and other plants.

Development of nanobiocatalysts through the immobilization of Pseudomonas fluorescens lipase for applications in efficient kinetic resolution of racemic compounds

Bharat P Dwivedee, Jayeeta Bhaumik, Shushil K Rai, Joydev K Laha, Uttam C BanerjeePMID: 28538202 DOI: 10.1016/j.biortech.2017.05.050

Abstract

The present work reports covalent immobilization of Pseudomonas fluorescens lipase (PFL) on functionalized multiwalled carbon nanotubes (MWCNTs) as a nanobiocatalyst (NBC). This nanobiocatalyst facilitates efficient kinetic resolution of (RS)-1-phenylethanol into (S)-1-phenylethanol [C=49.7%, ee=99.5%, ee

=98.1% and E value=191.4]. The immobilized preparation (MWCNTs-PFL) showed ten-fold increase in activity, thermal stability upto 80 °C and recyclability (8 cycles). MWCNTs-PFL nanobioconjugate demonstrated better stability and enhanced activity compared to covalently immobilized PFL on other matrices (silver nanoparticles, gold nanoparticles and chitosan beads) used for the study. A statistical design [response surface methodology (RSM)] employed for the optimization of enzyme immobilization parameters made this study statistically more significant. Overall, the newly developed nanobiocatalyst has applications towards the kinetic resolution of racemic compounds.

Design of Artificial Alcohol Oxidases: Alcohol Dehydrogenase-NADPH Oxidase Fusions for Continuous Oxidations

Friso S Aalbers, Marco W FraaijePMID: 30184296 DOI: 10.1002/cbic.201800421

Abstract

To expand the arsenal of industrially applicable oxidative enzymes, fusions of alcohol dehydrogenases with an NADPH-oxidase were designed. Three different alcohol dehydrogenases (LbADH, TbADH, ADHA) were expressed with a thermostable NADPH-oxidase fusion partner (PAMO C65D) and purified. The resulting bifunctional biocatalysts retained the catalytic properties of the individual enzymes, and acted essentially like alcohol oxidases: transforming alcohols to ketones by using dioxygen as mild oxidant, while merely requiring a catalytic amount of NADP. In small-scale reactions, the purified fusion enzymes show good performances, with 69-99 % conversion, 99 % ee with a racemic substrate, and high cofactor and enzyme total turnover numbers. As the fusion enzymes essentially act as oxidases, we found that commonly used high-throughput oxidase-activity screening methods can be used. Therefore, if needed, the fusion enzymes could be easily engineered to tune their properties.

Highly effective and safe intermediate based on deep eutectic medium for carrier less-three phase hollow fiber microextraction of antiarrhythmic agents in complex matrices

Maryam Rajabi, Nooshin Ghassab, Maryam Hemmati, Alireza AsghariPMID: 30522049 DOI: 10.1016/j.jchromb.2018.11.008

Abstract

For the first time, three phase hollow fiber liquid phase microextraction using an influential, and green middle phase comprised a new relatively-hydrophobic deep eutectic solvent (three-phase HF-LPME-DES) was developed for trace analyses of antiarrhythmic drugs in biological and environmental samples. The extraction solvent was easily synthesized by mixing the green and cheap raw materials, namely choline chloride and 1-phenylethanol (ChCl: Ph-ETOH), in the ambient temperature. Good compatibility to pores of hollow-fiber, high ability for extraction of ionizable organic compounds with no need to any carrier agents, and easy availability in the laboratory environment turned this new proposed deep eutectic intermediate to a worthy generation of the supported liquid membrane (SLM). Final determination was accurately done by high performance liquid chromatography-ultraviolet detection (HPLC-UV). After effective statistical optimization of main parameters, the valid analytical features were found to be: wide linear dynamic ranges (LDRs) of 0.8 to 500 ng mLwith the determination coefficients (R

s) higher than 0.98, low detection limits (LODs) of 0.3-0.8 ng mL

, and logical precision (relative standard deviations (%RSDs, n = 3) of 5.2-6.5%). Also, enrichment factors and extraction recoveries were 110-135 and 44-54%, respectively. These satisfactory results confirmed the potent effectiveness of the proposed microextraction procedure for achievement to clean and proper enrichment of the aforesaid compounds in highly complex real samples.